molecular formula C8H11ClN2 B1149234 1-Allyl-3-vinyliMidazoliuM chloride CAS No. 100894-64-2

1-Allyl-3-vinyliMidazoliuM chloride

Cat. No.: B1149234
CAS No.: 100894-64-2
M. Wt: 170.63934
InChI Key:
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Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-vinyliMidazoliuM chloride is hexavalent chromium (Cr (VI)) in aqueous solutions . This compound has been used in the synthesis of a novel polymeric ionic liquid gel (PIL gel), which exhibits superior adsorption ability towards Cr (VI) through anion exchange .

Mode of Action

This compound interacts with its target through anion exchange . The compound is used to synthesize a PIL gel, which then adsorbs Cr (VI) from aqueous solutions . The adsorption kinetics of this process follow the pseudo-second-order model .

Biochemical Pathways

The compound’s role in the synthesis of a pil gel that can adsorb cr (vi) suggests it may influence pathways related to heavy metal detoxification .

Pharmacokinetics

The compound’s use in the synthesis of a pil gel suggests it may have high stability and low volatility .

Result of Action

The primary result of this compound’s action is the adsorption of Cr (VI) from aqueous solutions . The PIL gel synthesized using this compound can adsorb Cr (VI) with a theoretical maximum adsorption capacity of 283 mg g−1, twice the highest value for ionic liquid-based adsorbents that have been reported .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The PIL gel synthesized using this compound exhibits superior adsorption ability towards Cr (VI) in aqueous solutions with a broad pH range (1–7) . The gel’s properties, including gel fraction, crosslinking density, and equilibrium degree of swelling, can be optimized by changing the radiation dose .

Biochemical Analysis

Biochemical Properties

1-Allyl-3-vinyliMidazoliuM chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with cellulose, enhancing its solubility . This interaction is crucial for processes that require the dissolution of cellulose, such as biofuel production and the synthesis of biopolymers. Additionally, this compound can interact with other biomolecules through π-π stacking and intermolecular hydrogen bonding .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the solubility and degradation of cellulose in the presence of lithium chloride . This alteration in solubility can impact cellular processes that rely on cellulose as a structural component or energy source.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen-bonded complexes with anions and interact with biomolecules via π-π stacking and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound’s ability to dissolve cellulose is attributed to its capacity to form hydrogen bonds with cellulose molecules, disrupting their intermolecular hydrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and the presence of other chemicals. Studies have shown that the compound can maintain its stability and effectiveness over a broad pH range, making it suitable for various applications . Long-term exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced solubility of biomolecules. At higher doses, it can cause toxic or adverse effects. For instance, high concentrations of the compound have been associated with cellular toxicity and adverse metabolic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its ability to form hydrogen bonds with biomolecules allows it to participate in reactions that modify the structure and function of these molecules . This interaction can influence the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form hydrogen bonds and interact with various biomolecules facilitates its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interactions with biomolecules can affect its activity and function within these compartments . For example, the compound’s ability to dissolve cellulose can be utilized in organelles involved in cellulose metabolism.

Preparation Methods

The synthesis of 1-Allyl-3-vinyliMidazoliuM chloride typically involves the reaction of 1-allylimidazole with vinyl chloride . This reaction results in a compound with both allyl and vinyl functional groups. The synthetic route can be summarized as follows:

Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Allyl-3-vinyliMidazoliuM chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures to facilitate the desired transformations.

Comparison with Similar Compounds

1-Allyl-3-vinyliMidazoliuM chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of allyl and vinyl functional groups, which enhance its versatility and make it suitable for a wide range of applications.

Properties

IUPAC Name

1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCEKOMLYESGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=CN(C=C1)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 1-allyl-3-vinylimidazolium chloride a versatile building block for functional materials?

A: this compound is an ionic liquid monomer with two key features: a charged imidazolium ring and reactive vinyl and allyl groups. [, ] The presence of both ionic and polymerizable moieties allows for its incorporation into various polymeric structures. This enables the design of materials with combined properties of ionic liquids and polymers, such as high ionic conductivity, thermal stability, and tunable mechanical strength. []

Q2: How has this compound been used to develop novel materials for environmental remediation?

A: Researchers have successfully synthesized a polymeric ionic liquid gel (PIL gel) using this compound as a monomer through a simple γ-radiation-induced polymerization. [] This PIL gel demonstrated excellent adsorption capacity for hexavalent chromium [Cr(VI)] from aqueous solutions, a toxic heavy metal pollutant. The charged imidazolium groups within the PIL gel facilitate the removal of Cr(VI) anions through an anion exchange mechanism. []

Q3: Can this compound be used to create catalysts for challenging chemical reactions?

A: Yes, this compound has shown promise in the development of heterogeneous catalysts. When used as a structure-directing agent during the synthesis of carbon-supported iron oxide nanoparticles (Fe2O3 NPs), it leads to a well-dispersed and highly active catalyst. [] This catalyst exhibits excellent activity and selectivity for the challenging oxidation of benzene to phenol using molecular oxygen (O2) as the oxidant, a reaction of significant industrial interest. []

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